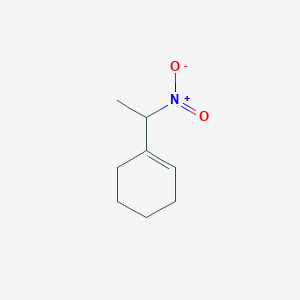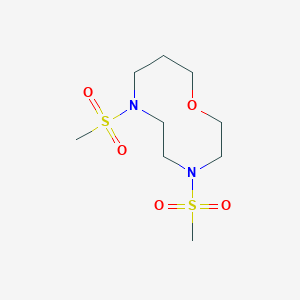
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane is a heterocyclic compound featuring an oxadiazecane ring substituted with methanesulfonyl groups at the 4 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazecane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazecane ring or the methanesulfonyl groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the oxadiazecane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
相似化合物的比较
Benzofuran Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzofurazan Derivatives: Known for their reactivity and applications in organic synthesis and materials science.
Methanesulfonyl-Substituted Compounds: These compounds have similar functional groups and can undergo comparable chemical reactions.
Uniqueness: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane stands out due to its specific substitution pattern and the presence of both an oxadiazecane ring and methanesulfonyl groups. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
89990-46-5 |
|---|---|
分子式 |
C9H20N2O5S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
4,7-bis(methylsulfonyl)-1,4,7-oxadiazecane |
InChI |
InChI=1S/C9H20N2O5S2/c1-17(12,13)10-4-3-8-16-9-7-11(6-5-10)18(2,14)15/h3-9H2,1-2H3 |
InChI 键 |
FCPUNUKXSMVGDQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCCOCCN(CC1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

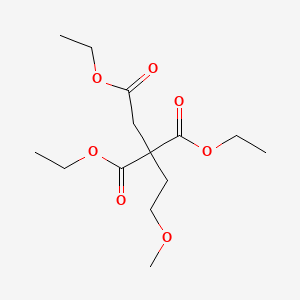
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
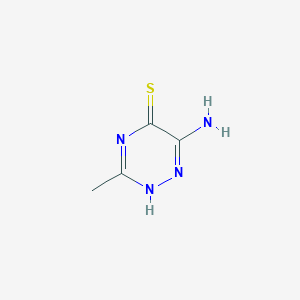
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
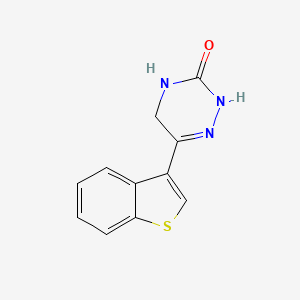
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

